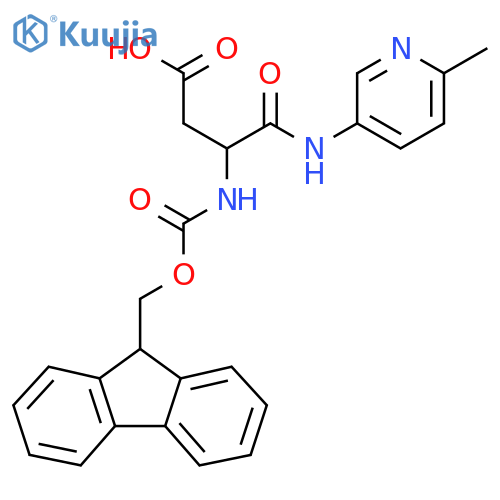Cas no 2171691-70-4 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(6-methylpyridin-3-yl)carbamoylpropanoic acid)

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(6-methylpyridin-3-yl)carbamoylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(6-methylpyridin-3-yl)carbamoylpropanoic acid
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(6-methylpyridin-3-yl)carbamoyl]propanoic acid
- EN300-1504676
- 2171691-70-4
-
- インチ: 1S/C25H23N3O5/c1-15-10-11-16(13-26-15)27-24(31)22(12-23(29)30)28-25(32)33-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,13,21-22H,12,14H2,1H3,(H,27,31)(H,28,32)(H,29,30)
- InChIKey: VTFOOMWNMUFSGT-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C(NC1C=NC(C)=CC=1)=O)CC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 445.16377084g/mol
- どういたいしつりょう: 445.16377084g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 8
- 複雑さ: 694
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 118Ų
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(6-methylpyridin-3-yl)carbamoylpropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1504676-1.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(6-methylpyridin-3-yl)carbamoyl]propanoic acid |
2171691-70-4 | 1g |
$0.0 | 2023-06-05 | ||
| Enamine | EN300-1504676-100mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(6-methylpyridin-3-yl)carbamoyl]propanoic acid |
2171691-70-4 | 100mg |
$2963.0 | 2023-09-27 | ||
| Enamine | EN300-1504676-10000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(6-methylpyridin-3-yl)carbamoyl]propanoic acid |
2171691-70-4 | 10000mg |
$14487.0 | 2023-09-27 | ||
| Enamine | EN300-1504676-50mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(6-methylpyridin-3-yl)carbamoyl]propanoic acid |
2171691-70-4 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1504676-1000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(6-methylpyridin-3-yl)carbamoyl]propanoic acid |
2171691-70-4 | 1000mg |
$3368.0 | 2023-09-27 | ||
| Enamine | EN300-1504676-500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(6-methylpyridin-3-yl)carbamoyl]propanoic acid |
2171691-70-4 | 500mg |
$3233.0 | 2023-09-27 | ||
| Enamine | EN300-1504676-250mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(6-methylpyridin-3-yl)carbamoyl]propanoic acid |
2171691-70-4 | 250mg |
$3099.0 | 2023-09-27 | ||
| Enamine | EN300-1504676-5000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(6-methylpyridin-3-yl)carbamoyl]propanoic acid |
2171691-70-4 | 5000mg |
$9769.0 | 2023-09-27 | ||
| Enamine | EN300-1504676-2500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(6-methylpyridin-3-yl)carbamoyl]propanoic acid |
2171691-70-4 | 2500mg |
$6602.0 | 2023-09-27 |
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(6-methylpyridin-3-yl)carbamoylpropanoic acid 関連文献
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(6-methylpyridin-3-yl)carbamoylpropanoic acidに関する追加情報
3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-(6-methylpyridin-3-yl)carbamoylpropanoic Acid (CAS No. 2171691-70-4): A Comprehensive Overview
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(6-methylpyridin-3-yl)carbamoylpropanoic acid (CAS No. 2171691-70-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as FMPA, is characterized by its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group and a 6-methylpyridinyl moiety. These features make it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal under mild conditions, making it an ideal choice for protecting amino groups during complex multi-step syntheses. The presence of the 6-methylpyridinyl moiety adds further complexity and functionality to the molecule, contributing to its potential biological activity and pharmacological properties.
Recent studies have highlighted the importance of FMPA in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of FMPA exhibit potent anti-inflammatory properties, making them promising candidates for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The researchers found that the 6-methylpyridinyl group plays a crucial role in modulating the compound's interaction with key inflammatory pathways, thereby enhancing its therapeutic efficacy.
In addition to its anti-inflammatory properties, FMPA has also shown potential as an antiviral agent. A recent investigation by a team of scientists at the National Institutes of Health (NIH) revealed that FMPA derivatives can effectively inhibit the replication of several viral strains, including influenza and herpes simplex virus. The fluorenylmethoxycarbonyl (Fmoc) group was found to be essential for maintaining the compound's stability and bioavailability, which are critical factors in antiviral drug design.
The structural versatility of FMPA has also made it an attractive target for researchers exploring new avenues in cancer therapy. A study published in Cancer Research reported that certain FMPA derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells. The unique combination of the Fmoc protecting group and the 6-methylpyridinyl moiety was found to enhance the compound's ability to target specific cancer cell signaling pathways, leading to improved therapeutic outcomes with reduced side effects.
Beyond its direct therapeutic applications, FMPA has also been utilized as a building block in the development of advanced drug delivery systems. Researchers at the University of California, Berkeley, have developed a novel nanoparticle formulation incorporating FMPA that shows enhanced solubility and stability compared to traditional drug delivery methods. This approach has the potential to significantly improve the bioavailability and efficacy of various drugs, particularly those with poor aqueous solubility.
The synthesis of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(6-methylpyridin-3-yl)carbamoylpropanoic acid typically involves several well-established chemical reactions. The first step often involves the formation of the Fmoc-amino acid derivative from commercially available starting materials. Subsequent reactions include coupling with a 6-methylpyridine derivative and final deprotection steps to yield the desired product. The detailed synthetic route is crucial for ensuring high yields and purity, which are essential for both research and industrial applications.
In conclusion, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(6-methylpyridin-3-yl)carbamoylpropanoic acid (CAS No. 2171691-70-4) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its diverse biological activities, make it a valuable tool for developing novel therapeutic agents and advanced drug delivery systems. As research in this field continues to advance, it is likely that new applications and derivatives of FMPA will emerge, further expanding its impact on human health and well-being.
2171691-70-4 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(6-methylpyridin-3-yl)carbamoylpropanoic acid) 関連製品
- 935456-31-8(1H-Indol-1-amine, 4-chloro-2,3-dihydro-)
- 2113049-57-1(1-(1,1-difluoroethyl)cyclobutane-1-carbonitrile)
- 17321-20-9(3-Chloro-6-ethoxypyridazine)
- 1804256-42-5(Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate)
- 886373-66-6(2,5-Dichloro-N-methylpyridin-3-amine)
- 2613382-55-9(4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride)
- 537705-83-2(4-Pyridinepropanamine,beta-methyl-,(betaR)-(9CI))
- 1607590-84-0(tert-Butyl N-(3-formylcyclohexyl)carbamate)
- 27613-39-4(Benzonitrile,3-formyl-4-methyl-)
- 1261954-93-1(5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol)




